

Ramipril Synthesis & Key Intermediate Data

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Compound Focus: 1-epi-Ramipril

CAS No.: 104195-90-6

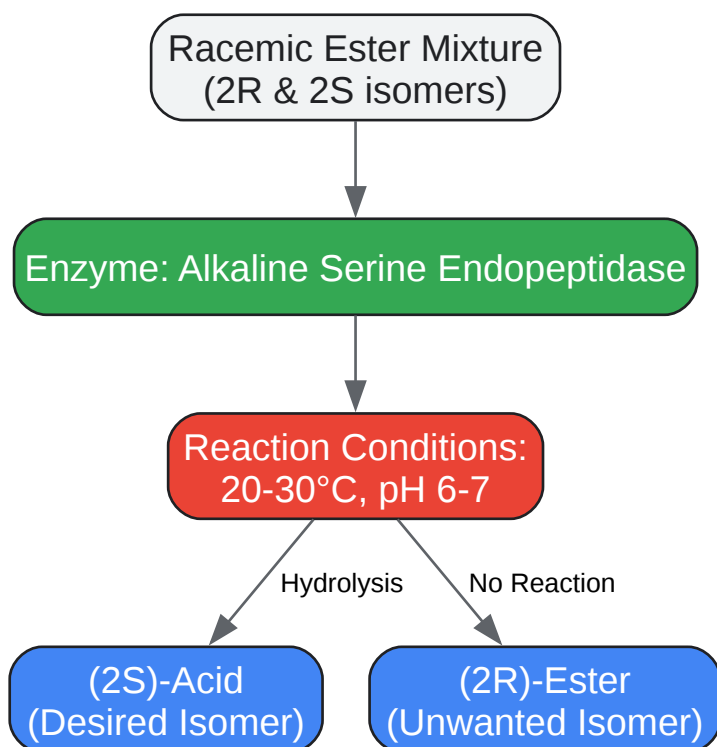
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Aspect	Key Findings & Methodologies	Source / Reference
Key Intermediate Synthesis	Enzymatic Resolution: Enantiomeric mixture of (1-4C alkyl)-2-(acetylamino)-3-(2-oxocyclopentyl)propanoate is converted using Alkaline serine endopeptidase (e.g., Protex 6L). Yields (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid (desired isomer) and the (2R)-ester.	[1] [2]
Experimental Protocol	Conditions: Enzyme is added to a purified aqueous solution of the ester. Reaction run at 20-30°C , pH 6-7 (adjusted with sodium carbonate). The enzyme can be used immobilized or non-immobilized.	[1] [2]
Alternative Synthesis	Pyrrole Intermediate Route: Uses benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride. Coupling with N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]- (S)-alanine is done using EDCI/HOBt , followed by hydrogenolysis for deprotection.	[3]
Crystallization & Forms	Ramipril can be crystallized from solvents like ethyl acetate , dichloromethane , or nitromethane , and can exist in a monohydrate form .	[4]
Impurity Profiling	Impurity L: A known ramipril degradant, (2R,3aR,6aR)-1-[(R)-2-[[[(R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-	[5]

Aspect	Key Findings & Methodologies	Source / Reference
	carboxylic acid. Synthesized by heating ramipril to form Impurity D (diketopiperazine), followed by oxidation.	

The enzymatic resolution process for a key ramipril intermediate can be visualized in the following workflow:



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Enzymatic Resolution Workflow for Ramipril Intermediate

Detailed Experimental Protocol: Enzymatic Resolution

This protocol is adapted from patent sources for the synthesis of a key chiral intermediate [1] [2].

- **Step 1: Substrate Preparation**

- Dissolve the racemic 2-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid ester in demineralized water.
 - Purify the solution by treating it with activated charcoal.
 - Filter the mixture to remove charcoal.
- **Step 2: Enzymatic Reaction**
 - Add the immobilized Alkaline serine endopeptidase (e.g., Immozyme Alkaline serine endopeptidase) to the filtrate.
 - Maintain the reaction temperature between 23-27°C.
 - Adjust and maintain the pH of the solution between 6.2 - 6.8 using a suitable alkali solution, such as sodium carbonate.
- **Step 3: Work-up & Isolation**
 - The (2S)-acid product is obtained in the aqueous phase.
 - The unreacted (2R)-ester can be extracted with an organic solvent for potential recycling.

Guidance for Further Research on 1-epi-Ramipril

Since a direct synthesis for "**1-epi-ramipril**" was not found, here are suggestions for your investigative work:

- **Clarify the Stereochemistry:** The "1-epi" designation likely refers to an inversion at one of the several chiral centers in the ramipril molecule (which has four chiral centers: 2S, 3aS, 6aS, and the 1'S on the alanine moiety). The known impurity **Impurity L** has the (2R,3aR,6aR) configuration in the bicyclic moiety [5]. Determining which center is inverted in "**1-epi-ramipril**" is the first critical step.
- **Leverage Known Impurity Synthesis:** The synthesis pathway for Impurity L, which involves the cyclization of ramipril to a diketopiperazine (Impurity D) followed by an oxidation step, provides a proven route to a stereoisomer of ramipril [5]. This could serve as a starting point or inspiration for synthesizing other stereoisomers.
- **Explore General Methodologies:** The enzymatic resolution [1] [2] and diastereomeric salt crystallization methods described in the patents are general techniques for obtaining specific stereoisomers. These could be applied to synthesize or isolate the desired "1-epi" isomer once its exact configuration is known.

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References

1. EP2598479B1 - A method for preparing ramipril [patents.google.com]
2. A METHOD FOR PREPARING RAMIPRIL - Patent 2598479 [data.epo.org]
3. EP2207768A1 - Improved ramipril synthesis [patents.google.com]
4. Process for Crystallization of Ramipril and Preparation of a ... [patents.google.com]
5. Synthesis and Structural Elucidation of Impurities in ... [spectroscopyonline.com]

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